

Spectroscopic comparison of substituted dihydroquinoxalines

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Compound of Interest

1,3-Dimethyl-1,4dihydroquinoxaline

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A Spectroscopic Comparison of Substituted Dihydroquinoxalines: A Guide for Researchers

This guide provides a comparative analysis of the spectroscopic properties of substituted dihydroquinoxalines, aimed at researchers, scientists, and drug development professionals. Dihydroquinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation and characterization crucial for further development. This document summarizes key spectroscopic data from UV-Visible, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, offering a valuable resource for identifying and comparing these important molecules.

Data Presentation

The following tables summarize the spectroscopic data for a selection of substituted dihydroquinoxaline derivatives.

Table 1: UV-Visible Absorption Data of Substituted Dihydroquinoxalines in DMSO



Compound	Substituents	λmax (nm)	Reference
1	10-ethyl-7-oxo-7,10- dihydropyrido[2,3- f]quinoxaline	294, 342, 380	[1]
2	8- (ethoxycarbonyl)-10- ethyl-7-oxo-7,10- dihydropyrido[2,3- f]quinoxaline	294 (decreased intensity), 361, 376	[1]
3	8-carboxy-10-ethyl-7- oxo-7,10- dihydropyrido[2,3- f]quinoxaline	294 (decreased intensity), 331, 353	[1]

Table 2: ^1H NMR Chemical Shift Data (δ , ppm) of Substituted Dihydroquinoxalines in CDCl 3

Compound	Substituent (s)	H-1 (NH)	H-Ar	H-aliphatic	Reference
4	6-Methyl-3,4- dihydro-1H- quinoxalin-2- one	9.20 (brs)	6.66 (d, J=8.0), 6.55 (d, J=8.0), 6.49 (s)	3.96 (d, J=1.2, 2H), 2.23 (s, 3H)	[2]
5	4-Methyl-3,4- dihydro-1H- quinoxalin-2- one	9.41 (brs)	6.99 (dt, J=8.1, 2.0), 6.83-6.70 (m, 2H), 6.67 (d, J=8.1)	3.78 (s, 2H), 2.85 (s, 3H)	[2]
6	(S)-3-Methyl- 1,2,3,4- tetrahydroqui noxaline	3.57 (brs)	6.61-6.55 (m, 2H), 6.53- 6.45 (m, 2H)	3.50 (t, J=6.1), 3.30 (dd, J=10.8, 2.2), 3.03 (t, J=9.4), 1.18 (d, J=6.1, 3H)	[2]



Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted Dihydroquinoxalines in CDCl₃

Compound	Substituent (s)	C=O	C-Ar	C-aliphatic	Reference
4	6-Methyl-3,4- dihydro-1H- quinoxalin-2- one	167.2	133.7, 133.5, 123.1, 120.1, 115.6, 114.6	47.1, 20.9	[2]
5	4-Methyl-3,4- dihydro-1H- quinoxalin-2- one	167.6	136.1, 126.3, 124.2, 119.1, 115.4, 111.5	54.7, 37.3	[2]
6	(S)-3-Methyl- 1,2,3,4- tetrahydroqui noxaline	-	133.5, 133.1, 118.6 (2C), 114.4 (2C)	48.2, 45.6, 19.8	[2]

Table 4: Mass Spectrometry Data of a Dihydroquinoxaline Derivative

Compound	lonization Mode	[M+H]+ (m/z)	Key Fragment Ions (m/z)	Reference
4	HRMS (FAB)	163.0872	Not specified	[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Substituted Dihydroquinoxalines

A general procedure for the synthesis of dihydroquinoxalin-2-ones involves the reaction of a substituted 2-bromoaniline with an amino acid (e.g., glycine or sarcosine) in the presence of a copper catalyst and a base in a suitable solvent like DMSO.[2] For example, to synthesize 6-methyl-3,4-dihydro-1H-quinoxalin-2-one, 2-bromo-4-methylaniline is reacted with glycine,



copper(I) chloride, potassium phosphate, and dimethylethylenediamine in dry DMSO.[2] The product can then be purified by recrystallization.

UV-Visible Spectroscopy

UV-Vis spectra are recorded on a UV-vis-NIR spectrophotometer using a 1-cm square quartz cell.[1] The sample is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water, to a concentration of approximately 10^{-5} mol/L.[1][3] The absorption spectrum is then recorded over a wavelength range of 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

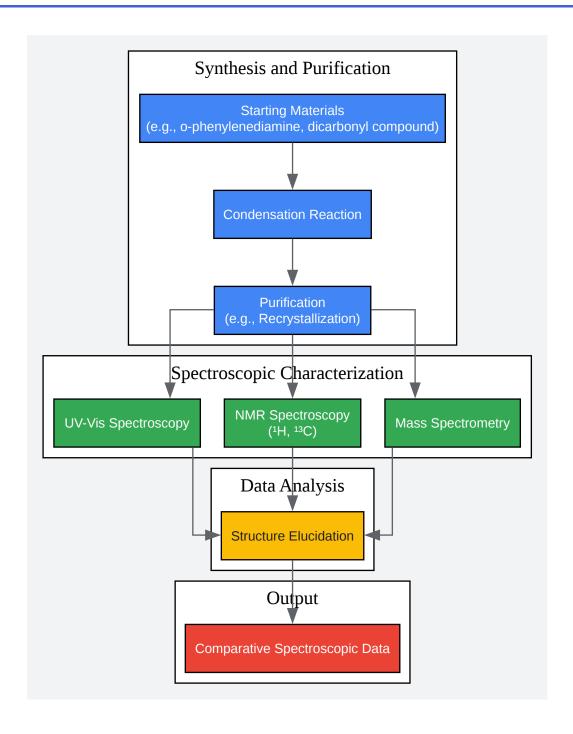
Mass Spectrometry

High-resolution mass spectra (HRMS) can be obtained using techniques such as Fast Atom Bombardment (FAB). The sample is mixed with a suitable matrix and bombarded with a high-energy beam of atoms to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are then determined.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway influenced by quinoxaline derivatives and a general experimental workflow for their characterization.

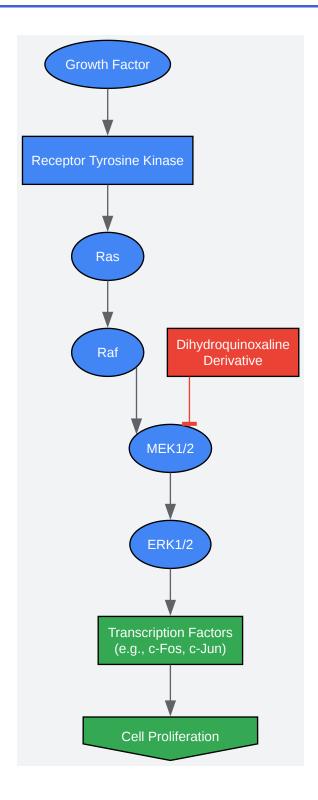




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Caption: Experimental workflow for dihydroquinoxaline analysis.





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Caption: Inhibition of the ERK1/2 signaling pathway.



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